molecular formula C12H17NO5 B2836878 2-Methoxyethyl 2-(2-methoxyethoxy)pyridine-4-carboxylate CAS No. 1432680-83-5

2-Methoxyethyl 2-(2-methoxyethoxy)pyridine-4-carboxylate

Cat. No.: B2836878
CAS No.: 1432680-83-5
M. Wt: 255.27
InChI Key: QFSNJCYRWXUDSF-UHFFFAOYSA-N
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Description

2-Methoxyethyl 2-(2-methoxyethoxy)pyridine-4-carboxylate is an organic compound that belongs to the class of pyridine carboxylates. This compound is characterized by the presence of a pyridine ring substituted with a carboxylate group and two methoxyethoxy groups. It is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 2-(2-methoxyethoxy)pyridine-4-carboxylate typically involves the esterification of 2-(2-methoxyethoxy)pyridine-4-carboxylic acid with 2-methoxyethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 2-(2-methoxyethoxy)pyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the methoxyethoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-Methoxyethyl 2-(2-methoxyethoxy)pyridine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 2-(2-methoxyethoxy)pyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyethyl acetate: Similar in structure but with an acetate group instead of a pyridine ring.

    2-Methoxyethyl isothiocyanate: Contains an isothiocyanate group instead of a carboxylate group.

    2-Methoxyethyl piperidine hydrochloride: Features a piperidine ring instead of a pyridine ring.

Uniqueness

2-Methoxyethyl 2-(2-methoxyethoxy)pyridine-4-carboxylate is unique due to its combination of a pyridine ring with methoxyethoxy and carboxylate groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

2-methoxyethyl 2-(2-methoxyethoxy)pyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO5/c1-15-5-7-17-11-9-10(3-4-13-11)12(14)18-8-6-16-2/h3-4,9H,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFSNJCYRWXUDSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC=CC(=C1)C(=O)OCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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